molecular formula C9H8ClFN4 B1372787 5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole CAS No. 1094328-54-7

5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B1372787
CAS No.: 1094328-54-7
M. Wt: 226.64 g/mol
InChI Key: JUAMQYVFLLKBCM-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a chloromethyl group and a 2-fluoro-5-methylphenyl group attached to the tetrazole ring. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile. For example, 2-fluoro-5-methylbenzonitrile can be reacted with sodium azide in the presence of a suitable catalyst to form 1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole.

    Chloromethylation: The chloromethyl group can be introduced by reacting the tetrazole compound with formaldehyde and hydrochloric acid under acidic conditions. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include derivatives with various functional groups replacing the chloromethyl group.

    Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Scientific Research Applications

5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The tetrazole ring may also interact with biological receptors, influencing signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

    5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole: Similar structure but without the fluoro and methyl substituents on the phenyl ring.

Uniqueness

5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole is unique due to the combination of the chloromethyl group and the 2-fluoro-5-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4/c1-6-2-3-7(11)8(4-6)15-9(5-10)12-13-14-15/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAMQYVFLLKBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2C(=NN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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